molecular formula C11H9BrO B048351 1-Bromo-2-methoxynaphthalene CAS No. 3401-47-6

1-Bromo-2-methoxynaphthalene

Cat. No. B048351
CAS RN: 3401-47-6
M. Wt: 237.09 g/mol
InChI Key: XNIGURFWNPLWJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Bromo-2-methoxynaphthalene-related compounds involves various methodologies, including the use of dimethyl sulfate and methyl halides for methylation of naphthol derivatives. Notably, environmentally benign methods using dimethyl carbonate as a substitute for more toxic methylating agents have been explored to reduce toxicological risks. For instance, a practical synthesis route for a related compound, 2-Bromo-6-methoxynaphthalene, utilized tetramethylammonium chloride as a methylating agent under microwave-assisted conditions, highlighting the search for safer synthetic methods (Xu & He, 2010).

Molecular Structure Analysis

Spectral analysis techniques such as FT-IR, FT-Raman, and UV-VIS have been employed to study the vibrational, electronic, and charge transfer properties of bromo-methoxynaphthalene compounds. These studies reveal the stability of the molecule, the presence of electrophilic and nucleophilic sites, and the potential for pharmaceutical applications due to drug-like properties and low toxicity (Saji, Prasana, Muthu, & George, 2021).

Chemical Reactions and Properties

Chemical reactions involving bromo-methoxynaphthalene derivatives include bromination, lithiation, and acylation, demonstrating the compound's versatility as a precursor for further chemical modifications. For example, regioselective lithiation of 1-methoxynaphthalene highlights the compound's reactivity towards nucleophilic substitution reactions, indicating its utility in synthesizing a wide range of organic molecules (Betz & Bauer, 2002).

Scientific Research Applications

  • Fluorescent Labeling in Pharmaceuticals and Cosmetics : It is used as a prechromatographic fluorescent labelling reagent for the analysis of dicarboxylic acids in pharmaceuticals and cosmetics. The produced diesters are stable and highly fluorescent, aiding in quality control processes (Gatti et al., 1995).

  • HPLC Analysis : It serves as a fluorescent labelling reagent for high-performance liquid chromatography (HPLC) analysis of biologically active carboxylic acids. This is particularly useful in pharmaceutical formulations (Gatti et al., 1992).

  • Practical Synthesis : A practical synthesis of 2-bromo-6-methoxynaphthalene was developed using dimethyl carbonate as an environmentally friendly substitute for methyl halides and dimethyl sulfate (Wei-Ming Xu & Hong-Qiang He, 2010).

  • Anti-Cancer Activities : It exhibits potential anti-cancer activities and could be modified to create pharmaceutical products with drug-like properties and reduced toxicity (Rinnu Sara Saji et al., 2021).

  • Synthesis of Bioactive Compounds : It's used in the synthesis of bioactive compounds like pyranonaphthoquinones, with 2-allyl-3-bromo-1,4-dimethoxynaphthalene being a key intermediate (Rohan A. Limaye et al., 2012).

  • Green Chemistry : Ionic liquid bromide ions have been used to regenerate phenols from ethers, indicating a green chemical method for ether cleavage that involves 1-Bromo-2-methoxynaphthalene (Shanthaveerappa K. Boovanahalli et al., 2004).

  • Catalytic Methylation : It's involved in catalytic methylation processes offering greener alternatives to traditional methods (G. Yadav & Jeetendra Y. Salunke, 2013).

Safety And Hazards

When handling 1-Bromo-2-methoxynaphthalene, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid contact with skin and eyes . Avoid contact with skin and clothing . Remove and wash contaminated clothing and gloves, including the inside, before re-use . Avoid breathing vapors or mists .

Future Directions

1-Bromo-2-methoxynaphthalene is a useful synthetic intermediate and has potential applications in the synthesis of various organic compounds . It can be used to synthesize a catalyst for highly enantioselective aziridination of styrene derivatives and to prepare biaryls or biheterocycles by palladium-catalyzed Ullmann coupling .

Relevant Papers The chloromethylation of 1-bromo-2-methoxynaphthalene has been studied, and a revised structure for the product has been proposed . Another paper discusses the dynamics of the carbon-bromine bond dissociation in 1-bromo-2-methoxynaphthalene .

properties

IUPAC Name

1-bromo-2-methoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H9BrO/c1-13-10-7-6-8-4-2-3-5-9(8)11(10)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIGURFWNPLWJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40187622
Record name 1-Bromo-2-methoxynaphthalene
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Molecular Weight

237.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-Bromo-2-methoxynaphthalene

CAS RN

3401-47-6
Record name 1-Bromo-2-methoxynaphthalene
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Record name 1-bromo-2-methoxynaphthalene
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Synthesis routes and methods I

Procedure details

Compared with the preparation of analogues of the compound II-A, ie 1-(6-methoxy-2-naphthyl)-1-propanone (II, X=H) and 1-(5-bromo-6-methoxy-2-naphthyl)-1-propanone (II, X=Br) by a Friedel-Crafts reaction between propionyl chloride and, respectively, 2-methoxy-naphthalene and 1-bromo-2-methoxy-naphthalene, the following advantages are obtained:
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Synthesis routes and methods II

Procedure details

A 500 mL three-necked round-bottomed flask was charged with 1-bromonaphthalen-2-ol (30.0 g, 134.5 mmol), potassium hydroxide (KOH) (11.3 g, 201.7 mmol) and DMSO (300 mL), and the mixture was stirred under nitrogen atmosphere for 10 minutes, After cooling the mixture by using ice-water bath, iodomethane (28.6 g, 201.7 mmol) was slowly added dropwise thereto. Then, the resultant mixture was stirred under nitrogen atmosphere at ambient temperature for 12 hours, and then at 50° C. for 1 hour. After cooling to ambient temperature, the reaction mixture was mixed with water (500 mL), and extracted with diethyl ether. Organic mixture was washed three times with distilled water, and dried over anhydrous magnesium sulfate (MgSO4). After removing the solvent by using a rotary evaporator, the residue was purified via silica gel column chromatography (eluent: n-hexane) to obtain 1-bromo-2-methoxynaphthalene (22.0 g, yield: 69.0%) as white solid.
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

A stirred solution of 2-methoxynaphthalene (5g.) in acetic acid (100 ml.) is treated dropwise with a solution of 1.1 molar equivalents of bromine in acetic acid (50 ml.). Upon disappearance of the bromine color, wtaer is added. The solid which forms is collected by filtration, washed with water until neutral, recrystallized, rewashed, and dried to yield 1-bromo-2-methoxynaphthalene.
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Synthesis routes and methods V

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Repeating this procedure with 1-bromo-2-hydroxynaphthalene or 1-iodo-2-hydroxynaphthalene yields 1-bromo-2-methoxynaphthalene or 1-iodo-2-methoxynaphthalene, respectively.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
260
Citations
JR McCarthy, JC Huffman - The Journal of Organic Chemistry, 1984 - ACS Publications
11 12b, X= OH the 6-hydroxy metabolite 12b. lb The route initially chosen to prepare 11 utilized l-bromo-6-(chloromethyl)-2-meth-oxynaphthalene (2) 3 as an intermeidate. On repetition …
Number of citations: 5 pubs.acs.org
GAD HOLMBERG - Acta Chem. Scand, 1956 - actachemscand.org
If the rules which are valid for the anomalous reactivity of o-methoxy substituted phenylmagnesium bromides 1 also are valid for the correspondingnaphthalene derivatives-, it may be …
Number of citations: 0 actachemscand.org
MC Carreno, JL Garcia Ruano, G Sanz… - The Journal of …, 1995 - ACS Publications
During thepast few years, we have investigated the use of homochiral sulfinylbenzoquinones1 and naphtho-quinones1 2 in asymmetric Diels—Alder reactions. Most of these …
Number of citations: 263 pubs.acs.org
RC FUSON, DH CHADWICK - The Journal of Organic Chemistry, 1948 - ACS Publications
… Thecrude 1 -bromo-2-methoxynaphthalene weighed 53 g. (93% yield ); mp 82-84. This … The 1 -bromo-2-methoxynaphthalene was converted to 2-methoxy-1 -naphthonitrile by a …
Number of citations: 26 pubs.acs.org
S Göksu, MT UĞUZ, H Özdemir… - Turkish Journal of …, 2005 - journals.tubitak.gov.tr
… Methylation of 1-bromo-2-naphthol (9) with dimethyl sulfate and K2CO3 gave 1-bromo-2-methoxynaphthalene (10)13. Friedel-Crafts acylation with acetyl chloride in the presence of …
Number of citations: 35 journals.tubitak.gov.tr
T Hattori, A Takeda, O Yamabe, S Miyano - Tetrahedron, 2002 - Elsevier
… The Grignard reagent 2a was prepared from 1-bromo-2-methoxynaphthalene (382 mg, 1.61 mmol) and magnesium turnings (78 mg) in THF (5.0 cm 3 ). The solvent was removed under …
Number of citations: 28 www.sciencedirect.com
T Hattori, M Suzuki, Y Komuro, S Miyano - Journal of the Chemical …, 1995 - pubs.rsc.org
… To a solution of the sulfonamide tf (252 mg, 0.789 mmol) in dry benzene (5.0 cm3) was added the Grignard reagent 2d which had been prepared from 1 -bromo-2-methoxynaphthalene (…
Number of citations: 11 pubs.rsc.org
SN Chakravarti, V Pasupati - Journal of the Chemical Society …, 1937 - pubs.rsc.org
… It was found, however, that although 1-bromo-2-methoxynaphthalene could be converted into 2-methoxy-1-naphthol in very poor yield through the Grignard compound, the conversion …
Number of citations: 1 pubs.rsc.org
T Hattori, M Suzuki, N Tomita, A Takeda… - Journal of the Chemical …, 1997 - pubs.rsc.org
… To a solution of the sulfonamide 20 (252 mg, 0.789 mmol) in dry benzene (5.0 cm3) was added Grignard reagent 8d which had been prepared from 1-bromo-2-methoxynaphthalene (…
Number of citations: 21 pubs.rsc.org
F Bell, JA Gibson, RD Wilson - Journal of the Chemical Society …, 1956 - pubs.rsc.org
It was first necessary to link the experiments of Ioffe and Fedorova with those of Adams et al. This was done by establishing the identity of mono-and di-brominated 2: 7-…
Number of citations: 13 pubs.rsc.org

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